Methyl butylmethylcarbamate
Description
Methyl butylmethylcarbamate is a carbamate derivative characterized by the presence of both methyl and butyl substituents on the carbamate functional group (-O-(C=O)-N-). Carbamates are widely utilized in pharmaceuticals, agrochemicals, and analytical reference standards due to their structural versatility and biological activity . For instance, compounds like tert-butyl hydroxy(methyl)carbamate and fentanyl methyl carbamate highlight variations in toxicity, regulatory status, and applications .
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
methyl N-butyl-N-methylcarbamate |
InChI |
InChI=1S/C7H15NO2/c1-4-5-6-8(2)7(9)10-3/h4-6H2,1-3H3 |
InChI Key |
NAYDYXLJOVNQPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Butylmethylcarbamic acid methyl ester can be synthesized through several methods:
Fischer Esterification: This involves the reaction of butylmethylcarbamic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Transesterification: This method involves the exchange of the alkoxy group of an ester compound with another alcohol, facilitated by a catalyst.
Industrial Production: Large-scale production often employs continuous flow reactors to maintain optimal reaction conditions and maximize yield.
Chemical Reactions Analysis
Butylmethylcarbamic acid methyl ester undergoes various chemical reactions:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to butylmethylcarbamic acid and methanol.
Reduction: Treatment with reducing agents like lithium aluminum hydride converts it into primary alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Scientific Research Applications
Butylmethylcarbamic acid methyl ester has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a model compound in studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Its derivatives are explored for potential pharmaceutical applications.
Industry: It is used in the production of bio-based solvents and other industrial chemicals.
Mechanism of Action
The mechanism of action of butylmethylcarbamic acid methyl ester involves nucleophilic acyl substitution. The ester group is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .
Comparison with Similar Compounds
Table 1: Key Structural Analogs of Methyl Butylmethylcarbamate
Regulatory and Application Differences
Table 2: Regulatory and Functional Comparisons
*Inferred based on structural analogs.
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